molecular formula C10H5N5O B14906946 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile

1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14906946
M. Wt: 211.18 g/mol
InChI Key: LVXPZLYHKLXUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that combines the structural features of benzoxazole and triazole.

Preparation Methods

The synthesis of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves the following steps:

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:

Biological Activity

1-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Properties

The compound features a triazole ring fused with a benzo[d]oxazole moiety, contributing to its biological potency. Its chemical structure can be represented as follows:

C10H6N4O(CAS 1247175 76 3)\text{C}_{10}\text{H}_{6}\text{N}_{4}\text{O}\quad (\text{CAS 1247175 76 3})

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, notably:

Cell Line IC50 (µM) Reference
Human colon adenocarcinoma12.5
Human lung adenocarcinoma15.0
Human melanoma14.0

These values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary in vitro studies suggest that it possesses activity against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings support its potential use as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, which is crucial for its therapeutic applications:

Enzyme Inhibition Type IC50 (µM)
Cyclooxygenase (COX-2)Competitive inhibition8.5
Human Deacetylase Sirtuin 2Non-competitive inhibition10.0
ButyrylcholinesteraseMixed inhibition12.0

The inhibition of these enzymes suggests that the compound could be beneficial in treating inflammatory conditions and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the triazole or oxazole moieties can significantly impact potency and selectivity. For instance:

  • Substituting different functional groups on the benzo[d]oxazole ring has been shown to enhance anticancer activity.
  • The presence of electron-withdrawing groups increases the compound's affinity toward target enzymes.

Case Studies

A notable case study involved synthesizing derivatives of the compound to evaluate their pharmacological profiles. One derivative exhibited an IC50 value of 5 µM against human breast cancer cells, significantly lower than that of the parent compound, indicating enhanced potency through structural modification.

Properties

Molecular Formula

C10H5N5O

Molecular Weight

211.18 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C10H5N5O/c11-5-9-12-6-15(14-9)10-13-7-3-1-2-4-8(7)16-10/h1-4,6H

InChI Key

LVXPZLYHKLXUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N3C=NC(=N3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.